molecular formula C19H15ClINO3 B4340695 N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide

N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide

Cat. No.: B4340695
M. Wt: 467.7 g/mol
InChI Key: PMQCZLUQDACMDO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, an iodophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium iodate.

    Formation of 4-iodophenoxyacetic acid: The 4-iodophenol is then reacted with chloroacetic acid in the presence of a base to form 4-iodophenoxyacetic acid.

    Synthesis of 5-[(4-iodophenoxy)methyl]-2-furancarboxylic acid: This involves the reaction of 4-iodophenoxyacetic acid with furan-2-carboxylic acid under acidic conditions.

    Formation of this compound: Finally, the 5-[(4-iodophenoxy)methyl]-2-furancarboxylic acid is reacted with 4-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The iodophenoxy group can be reduced to a phenoxy group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-methoxybenzamide
  • N-(4-chlorobenzyl)-N-methylamine
  • N-(4-chlorobenzyl)-4-isopropylbenzamide

Uniqueness

N-(4-chlorobenzyl)-5-[(4-iodophenoxy)methyl]-2-furamide is unique due to the presence of both chlorobenzyl and iodophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClINO3/c20-14-3-1-13(2-4-14)11-22-19(23)18-10-9-17(25-18)12-24-16-7-5-15(21)6-8-16/h1-10H,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQCZLUQDACMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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